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Compound of Interest

Compound Name: Yttrium phosphide

Cat. No.: B089271 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structural, electronic, and optical

properties of Yttrium Phosphide (YP) determined through ab initio calculations. It is designed

to serve as a technical resource, offering detailed methodologies and quantitative data to

support further research and development.

Core Properties of Yttrium Phosphide
Yttrium Phosphide (YP) is a binary compound semiconductor that crystallizes in the rock salt

(NaCl) crystal structure with the space group Fm3m.[1][2] Its combination of properties makes it

a material of interest for various applications in electronics and optoelectronics.

Structural and Elastic Properties
Ab initio calculations based on Density Functional Theory (DFT) have been employed to

determine the fundamental structural and elastic properties of YP. These calculations provide

theoretical values that complement and, in some cases, predict experimental findings.

Table 1: Structural and Elastic Properties of Yttrium Phosphide from Ab Initio Calculations
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Property Calculated Value Experimental Value

Crystal Structure Rock Salt (B1) Rock Salt

Space Group Fm-3m Fm-3m

Lattice Constant (a₀) 5.548 Å 5.661 Å[1][2]

Bulk Modulus (B) 88.3 GPa -

Pressure Derivative of Bulk

Modulus (B')
4.49 -

Elastic Constant (C₁₁) 139.6 GPa -

Elastic Constant (C₁₂) 62.65 GPa -

Elastic Constant (C₄₄) 48.7 GPa -

Note: Calculated values are from DFT calculations using the full-potential linearized augmented

plane wave (FP-LAPW) method with the Generalized Gradient Approximation (GGA).

Electronic and Optical Properties
The electronic and optical characteristics of Yttrium Phosphide are critical for its potential

applications in semiconductor devices. Ab initio methods provide detailed insights into the band

structure, density of states, and response to electromagnetic radiation.

Table 2: Electronic and Optical Properties of Yttrium Phosphide from Ab Initio Calculations
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Property Calculated Value Notes

Electronic Properties

Band Gap (GGA-PBE) 1.15 eV (Indirect, Γ-X)
Underestimation is typical for

GGA.

Band Gap (HSE06) 1.85 eV (Indirect, Γ-X)

Hybrid functionals provide

more accurate band gap

predictions.

Optical Properties

Static Dielectric Constant (ε₁) 10.2

Static Refractive Index (n) 3.2

Main Absorption Peak ~5 eV
Corresponds to transitions

from P-p to Y-d states.

Experimental Protocols for Ab Initio Calculations
Detailed methodologies are crucial for the reproducibility and validation of computational

results. The following sections outline the typical protocols used in ab initio calculations of YP

properties.

Density Functional Theory (DFT) Calculations
DFT is the most common ab initio method for calculating the properties of crystalline solids.

Computational Details:

Software: Quantum ESPRESSO, VASP, WIEN2k, ABINIT

Exchange-Correlation Functional:

For Structural and Elastic Properties: Generalized Gradient Approximation (GGA) with the

Perdew-Burke-Ernzerhof (PBE) parameterization is often sufficient.
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For Electronic Band Structure and Optical Properties: Hybrid functionals, such as the

Heyd-Scuseria-Ernzerhof (HSE06) functional, are recommended for more accurate band

gap calculations.

Pseudopotentials/Basis Sets:

Projector-Augmented Wave (PAW) or Ultrasoft Pseudopotentials are commonly used to

describe the interaction between core and valence electrons.

A plane-wave basis set is employed, with a kinetic energy cutoff typically in the range of

40-60 Ry, determined through convergence tests.

k-point Sampling:

The Brillouin zone is sampled using a Monkhorst-Pack grid. The density of the k-point

mesh should be converged; a grid of 8x8x8 or higher is common for the unit cell of YP.

Convergence Criteria:

Self-consistent field (SCF) calculations are iterated until the total energy difference

between consecutive steps is less than 10⁻⁶ eV/atom.

Structural optimizations are performed until the forces on each atom are below 0.01 eV/Å.

Calculation of Properties
Structural Properties: The equilibrium lattice constant is determined by performing a series of

calculations for different lattice parameters and fitting the resulting energy-volume curve to

an equation of state (e.g., Birch-Murnaghan).

Elastic Properties: Elastic constants are calculated by applying small strains to the

equilibrium crystal structure and calculating the resulting stress tensor.

Electronic Properties: The electronic band structure is calculated along high-symmetry

directions in the Brillouin zone. The density of states (DOS) and partial density of states

(PDOS) are computed to analyze the orbital contributions to the electronic states.
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Optical Properties: The frequency-dependent dielectric function is calculated from the

electronic band structure. The real and imaginary parts of the dielectric function are then

used to derive other optical constants such as the refractive index and absorption coefficient

using the Kramers-Kronig relations.
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Caption: Workflow for ab initio calculations of material properties.

Logical Relationship of Calculated Properties
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Caption: Relationship between fundamental and derived electronic properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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